4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline, also known as MNTQ, is a chemical compound that is used for scientific research purposes. It is a derivative of tetrahydroquinoline and is known for its unique pharmacological properties.
Mechanism of Action
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline acts as a selective antagonist of the 5-HT7 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in a decrease in the release of neurotransmitters, such as dopamine and glutamate, which are involved in mood regulation and memory consolidation.
Biochemical and Physiological Effects
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It also has anxiolytic and antidepressant effects, as well as the ability to improve memory consolidation.
Advantages and Limitations for Lab Experiments
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline is a useful tool compound for studying the 5-HT7 receptor and its role in various physiological processes. Its selectivity for the 5-HT7 receptor makes it a valuable tool for distinguishing between the effects of different serotonin receptors. However, its limitations include its low solubility and stability, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research involving 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline. One area of focus is the role of the 5-HT7 receptor in circadian rhythm regulation. 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline has been found to have an effect on the regulation of the sleep-wake cycle, and further research could lead to the development of new treatments for sleep disorders. Another area of focus is the potential use of 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline as a treatment for depression and anxiety disorders. Its anxiolytic and antidepressant effects make it a promising candidate for further research in this area. Finally, future research could focus on improving the solubility and stability of 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline, which would make it a more useful tool compound for scientific research.
Synthesis Methods
The synthesis of 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline can be achieved through the reaction of 2-methoxyethylamine with 2-nitrobenzaldehyde, followed by reduction with sodium borohydride. The final product is obtained after cyclization with acetic anhydride. This process results in a yield of approximately 50%.
Scientific Research Applications
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline is primarily used for scientific research purposes, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is involved in several physiological processes, including circadian rhythm, mood regulation, and memory consolidation. 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline is often used as a tool compound to study the 5-HT7 receptor and its role in these processes.
properties
IUPAC Name |
4-(2-methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-17-7-5-9-4-6-13-12-8-10(14(15)16)2-3-11(9)12/h2-3,8-9,13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWPADVMZZFNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCNC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline |
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